![molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of silicon with alcohols in the presence of a catalyst. This reaction typically occurs in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter .
Industrial Production Methods: Industrial production of this compound often involves a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are used. The synthesis is simple and convenient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction can occur under mild conditions.
Condensation: This reaction typically requires an acidic or basic catalyst.
Polymerization: Radical initiators or catalysts are often used to facilitate polymerization.
Major Products:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation.
Silane Coupling Agents: Formed from polymerization.
Applications De Recherche Scientifique
Chemistry: In chemistry, TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is used as a precursor for the synthesis of various silane coupling agents. These agents are essential in enhancing the adhesion between organic and inorganic materials .
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in medical research .
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it a valuable additive in various industrial applications .
Mécanisme D'action
The mechanism of action of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silane coupling agents that enhance the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane compound to form strong covalent bonds .
Comparaison Avec Des Composés Similaires
Trimethoxysilane: Another organosilicon compound with similar applications but different reactivity and properties.
Methoxytrimethylsilane: Used in similar applications but has different molecular structure and reactivity.
Uniqueness: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its specific molecular structure, which allows it to form stable bonds with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and durability .
Propriétés
Formule moléculaire |
C9H20O5Si |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
FVSVGVUWLWLJMG-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1CO1)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


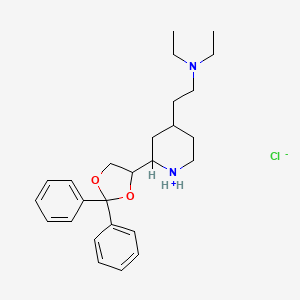
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
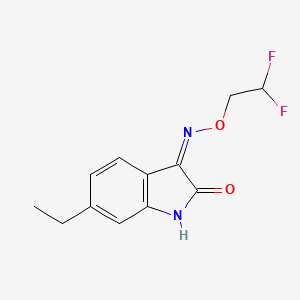
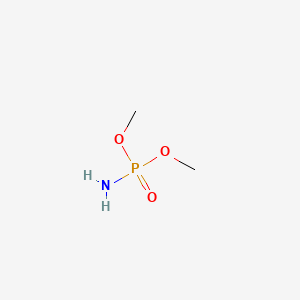


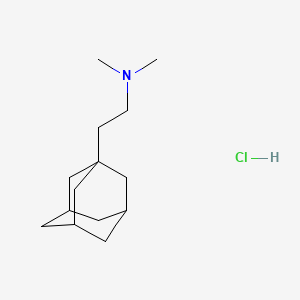
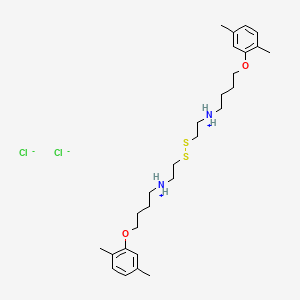
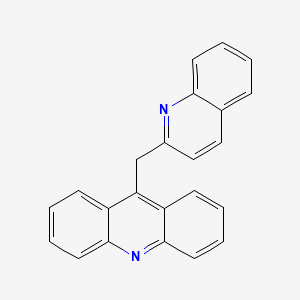
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
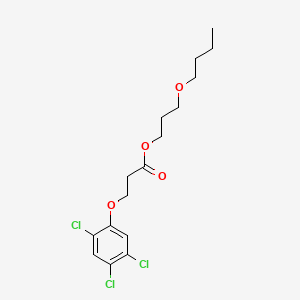
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
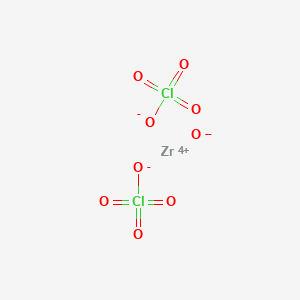
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
